1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Description
1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) core. Its structure features:
- N1-substituent: A 4-fluorobenzyl group [(4-fluorophenyl)methyl], introducing electron-withdrawing properties.
- N3-substituent: A 2-methoxy-2-(3-methoxyphenyl)ethyl chain, combining methoxy groups at both the ethyl backbone and the aryl ring.
The compound’s molecular formula is C19H22FN2O4 (calculated molecular weight: 361.39 g/mol).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-23-16-5-3-4-14(10-16)17(24-2)12-21-18(22)20-11-13-6-8-15(19)9-7-13/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBZFXVWFOMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of 4-fluorobenzylamine with 2-methoxy-2-(3-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Substituents
BI85081: 3-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-[(4-methoxyphenyl)methyl]urea
- Key Differences : Replaces the 4-fluorophenyl group with a 4-methoxyphenyl group.
- Impact :
- Electron Effects : Methoxy is electron-donating, increasing electron density compared to fluorine’s electron-withdrawing nature.
- Lipophilicity : Reduced lipophilicity (logP) due to the polar methoxy group.
- Biological Implications : Methoxy groups may enhance solubility but reduce membrane permeability compared to fluorophenyl .
Compound 11l: 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Key Differences : Incorporates a thiazole-piperazine scaffold and a 3-methoxyphenyl group.
- Hydrogen Bonding: The 3-methoxy group may engage in hydrogen bonding with receptor residues, enhancing affinity .
Analogs with Fluorophenyl Groups
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea
- Key Differences : Urea integrated into a pyrazole ring with dual 4-fluorophenyl substituents.
- Impact: Rigidity: Pyrazole’s planar structure reduces conformational flexibility compared to the ethyl chain in the target compound.
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]urea
- Key Differences : Cyclohexyl-hydroxymethyl group replaces the 3-methoxyphenyl-ethyl chain.
- Impact :
Analogs with Trifluoromethyl and Chloro Substituents
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
- Key Differences : Chloro and trifluoromethyl groups enhance electron withdrawal; pyridine-thioether replaces ethyl chain.
- Impact :
Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a urea functional group linked to a phenyl ring and a methoxy-substituted ethyl group. Its molecular formula is CHFNO, and its structural representation can be summarized as follows:
- Urea Group : Essential for biological activity.
- Fluorophenyl Substituent : Influences lipophilicity and receptor binding.
- Methoxyphenyl Ethyl Group : May enhance selectivity and potency.
Pharmacological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in specific phases.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers in animal models. This effect is attributed to the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Fluorination : The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity to target receptors.
- Methoxy Groups : The methoxy substituents contribute to increased lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies
Several case studies have explored the pharmacological potential of related urea derivatives:
- Anticancer Activity : A study highlighted a series of urea derivatives where modifications similar to those in this compound led to enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative showed an IC50 value of 0.5 µM.
- Inflammation Model : In an animal model of induced inflammation, compounds structurally related to this urea exhibited significant reductions in paw edema, suggesting their utility in treating inflammatory diseases.
- Antimicrobial Testing : A comparative study found that urea derivatives with similar structural motifs displayed varying degrees of antimicrobial efficacy, with some achieving MIC values below those of established antibiotics.
Q & A
Q. What are the established synthetic routes for 1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling isocyanates with amines or their derivatives. A common approach includes:
- Step 1: Preparation of the 4-fluorobenzyl isocyanate intermediate.
- Step 2: Reaction with 2-methoxy-2-(3-methoxyphenyl)ethylamine under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 12–24 hours .
- Optimization: Adjusting temperature (lower temperatures reduce side reactions), solvent polarity (to enhance solubility), and stoichiometric ratios (e.g., 1.2:1 amine:isocyanate) can improve yields. Characterization via NMR (to confirm urea bond formation) and HPLC (to assess purity ≥95%) is critical .
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.2–3.8 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolves bond lengths and angles, particularly for the urea moiety and fluorophenyl group .
- Infrared (IR) Spectroscopy: Detects carbonyl (C=O) stretching at ~1650 cm⁻¹, confirming urea formation .
Advanced Research Questions
Q. What strategies are recommended for identifying the biological targets and mechanisms of action of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity with kinases or GPCRs, leveraging the fluorophenyl and methoxyphenyl groups’ π-π stacking potential .
- In Vitro Binding Assays: Radioligand displacement assays (e.g., using ³H-labeled competitors) quantify receptor affinity.
- CRISPR-Cas9 Knockout Models: Validate target involvement by observing activity loss in cells lacking the putative target protein .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
Methodological Answer:
- Substituent Modification Table:
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Increased lipophilicity; altered target selectivity . | |
| Methoxy → Ethoxy | Extended half-life (reduced CYP450 metabolism) . | |
| Addition of Cyclic Amines | Enhanced binding to kinase ATP pockets . |
- In Silico Tools: QSAR models (e.g., CoMFA) predict bioactivity changes upon substitution .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Analysis Checklist:
- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
